N-(3-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(3-FLUOROPHENYL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyridazine Moiety: This step involves the coupling of the thiazole derivative with a pyridazine precursor.
Attachment of the Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetamide group.
Reduction: Reduction reactions can occur at the pyridazine or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and pyridazine derivatives.
Medicine: Potential therapeutic agent for diseases where thiazole derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings may play a crucial role in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Pyridazine Derivatives: Compounds with pyridazine moieties.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups.
Uniqueness
N-(3-FLUOROPHENYL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is unique due to the combination of its structural features, which may confer specific biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C22H16F2N4OS2 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H16F2N4OS2/c1-13-21(31-22(25-13)14-5-7-15(23)8-6-14)18-9-10-20(28-27-18)30-12-19(29)26-17-4-2-3-16(24)11-17/h2-11H,12H2,1H3,(H,26,29) |
InChI Key |
JSLDHGJKPDIXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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